Diphenyl(4-phenylthiophen-2-yl)sulfanium trifluoromethanesulfonate (CAS 111281-12-0), widely referenced in industrial photochemistry under the structural synonym (4-phenylthiophenyl)diphenylsulfonium triflate, is an advanced triarylsulfonium-class photoacid generator (PAG) . It consists of an extended-conjugation cation paired with a trifluoromethanesulfonate (triflate) anion . This specific structural configuration is utilized in chemically amplified photoresists (CARs) and cationic photopolymerization formulations to shift the primary UV absorption band toward longer wavelengths compared to baseline triphenylsulfonium salts . Upon photolysis, it generates superacidic triflic acid, providing the necessary catalytic protonation to drive rapid crosslinking in epoxies or deprotection in semiconductor resists .
Substituting this specific compound with standard triphenylsulfonium triflate (TPS-OTf) or generic iodonium salts alters fundamental process parameters in photolithography . TPS-OTf exhibits a deep-UV absorption maximum (~233 nm), which necessitates higher exposure doses or the addition of photosensitizers when operating with 248 nm (KrF) or broadband UV sources [1]. Conversely, while iodonium-based PAGs offer high reactivity, they generally possess lower thermal stability, which can induce premature dark-curing during the pre-bake steps of photoresist processing [1]. Furthermore, replacing the triflate anion with weaker alternatives, such as tosylate, reduces the generated acid strength, directly slowing the kinetics of cationic ring-opening polymerizations in sterically hindered resin formulations .
The extended conjugation of the target compound's cation shifts its absorption maximum compared to baseline triarylsulfonium salts . While standard triphenylsulfonium triflate (TPS-OTf) exhibits a λmax of 233 nm, the target compound demonstrates a λmax of 298 nm . This 65 nm shift increases the molar absorptivity at 248 nm (KrF excimer laser) and extends absorption toward the i-line (365 nm) region .
| Evidence Dimension | Absorption Maximum (λmax) |
| Target Compound Data | 298 nm |
| Comparator Or Baseline | Triphenylsulfonium triflate (TPS-OTf) at 233 nm |
| Quantified Difference | 65 nm red-shift |
| Conditions | Standard UV-Vis spectrophotometry in organic solvent |
Allows buyers to reduce required UV exposure doses and minimize sensitizer loading in 248 nm and broadband UV formulations.
In high-resolution microelectronic patterning, the target compound functions efficiently at low Extreme Ultraviolet (EUV, 13.5 nm) exposure doses [1]. Resists incorporating 1 mol% of the target compound achieve sub-micrometric resolution at EUV doses of approximately 10 mJ/cm² [1]. This metric is driven by the EUV absorption cross-section of the sulfur and fluorine atoms, contrasting with conventional low-absorption PAGs that typically require doses exceeding 15-20 mJ/cm² to achieve equivalent acid yields [1].
| Evidence Dimension | EUV Exposure Dose for Sub-Micrometric Resolution |
| Target Compound Data | ~10 mJ/cm² |
| Comparator Or Baseline | Conventional low-absorption PAGs (>15-20 mJ/cm²) |
| Quantified Difference | >30% reduction in required EUV dose |
| Conditions | 1 mol% PAG loading in chain-scissionable resists under 13.5 nm EUV exposure |
Lower dose-to-clear metrics translate to faster wafer processing times and lower energy costs in semiconductor manufacturing.
Sulfonium-based PAGs provide higher thermal latency compared to diaryliodonium salts during the pre-bake steps of photoresist processing [1]. The target compound maintains structural integrity at standard processing temperatures (melting point 81-85 °C) without undergoing thermal decomposition . In contrast, iodonium-based PAGs can trigger dark-curing or premature acid generation during thermal baking steps above 100 °C, which reduces formulation shelf-life [1].
| Evidence Dimension | Thermal dark-reaction resistance |
| Target Compound Data | High stability during standard pre-bake (no premature acid generation) |
| Comparator Or Baseline | Diaryliodonium PAGs |
| Quantified Difference | Prevention of premature dark-curing during thermal processing |
| Conditions | Standard photoresist spin-coating and pre-bake thermal cycles |
Ensures reliable formulation shelf-life and prevents material waste by maintaining latency until UV exposure.
Upon UV irradiation, the target compound releases trifluoromethanesulfonic acid (triflic acid), a superacid with a Hammett acidity function (H0) of approximately -14.1 [1]. This acid strength is greater than that generated by tosylate-based PAGs, which produce p-toluenesulfonic acid (H0 ~ -2.8) [1]. The generation of triflic acid drives the cationic ring-opening polymerization of sterically hindered epoxies and oxetanes, achieving high conversion rates at room temperature where weaker acids stall [1].
| Evidence Dimension | Generated Acid Strength (Hammett Acidity, H0) |
| Target Compound Data | ~ -14.1 (Triflic acid) |
| Comparator Or Baseline | Tosylate-based PAGs (~ -2.8) |
| Quantified Difference | 11.3 orders of magnitude stronger acidity |
| Conditions | Photolysis and subsequent cationic ring-opening polymerization |
Enables the rapid curing of robust, highly crosslinked epoxy/oxetane resins without requiring elevated curing temperatures.
Due to its red-shifted λmax of 298 nm, this compound is selected for photoresists requiring activation at longer UV wavelengths without excessive sensitizer loading .
Utilized in advanced semiconductor nodes where its high EUV absorption cross-section enables sub-micrometric patterning at ultra-low doses (~10 mJ/cm²) [1].
Procured for industrial coatings and 3D printing stereolithography where the generation of superacidic triflic acid ensures rapid, deep curing of hindered formulations [2].
Employed in the fabrication of high-density optical interconnects via photolithography, where the PAG drives precise spatial crosslinking to program localized refractive index changes [3].